Benzyl-(4-isopropyl-benzyl)-amine hydrochloride
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Overview
Description
Benzyl-(4-isopropyl-benzyl)-amine hydrochloride is a chemical compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group and a 4-isopropyl-benzyl group attached to an amine, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(4-isopropyl-benzyl)-amine hydrochloride typically involves the following steps:
Formation of 4-isopropylbenzyl chloride: This can be achieved by reacting 4-isopropylbenzyl alcohol with thionyl chloride or phosphorus trichloride under reflux conditions.
Nucleophilic substitution reaction: The 4-isopropylbenzyl chloride is then reacted with benzylamine in the presence of a base such as sodium hydroxide or potassium carbonate to form Benzyl-(4-isopropyl-benzyl)-amine.
Formation of hydrochloride salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(4-isopropyl-benzyl)-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl-(4-isopropyl-benzyl)-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl-(4-isopropyl-benzyl)-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analogue with only one benzyl group.
4-Isopropylbenzylamine: Contains a single 4-isopropyl-benzyl group.
N-Benzyl-N-methylamine: A related compound with a methyl group instead of a 4-isopropyl-benzyl group.
Uniqueness
Benzyl-(4-isopropyl-benzyl)-amine hydrochloride is unique due to the presence of both benzyl and 4-isopropyl-benzyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-phenyl-N-[(4-propan-2-ylphenyl)methyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N.ClH/c1-14(2)17-10-8-16(9-11-17)13-18-12-15-6-4-3-5-7-15;/h3-11,14,18H,12-13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBWYMGCTYJARQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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